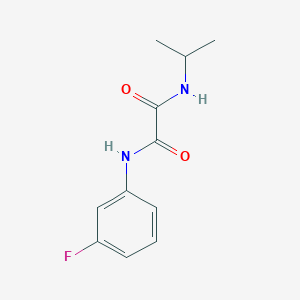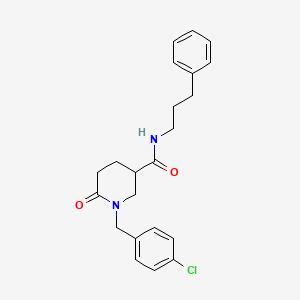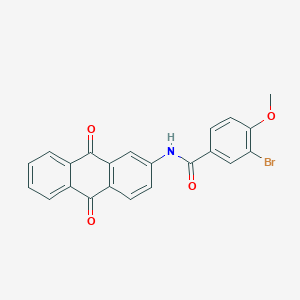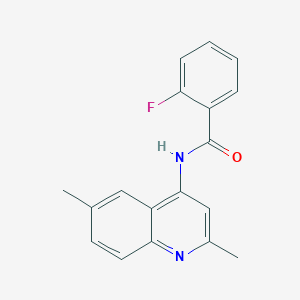![molecular formula C15H15ClN2OS B5127940 4-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)butanamide](/img/structure/B5127940.png)
4-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)butanamide is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a pyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)butanamide typically involves the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the chlorophenyl sulfanyl intermediate.
Coupling with Pyridin-3-yl Butanamide: The intermediate is then coupled with pyridin-3-yl butanamide under suitable conditions, often involving the use of a base and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group may play a role in binding to the active site of enzymes, while the chlorophenyl and pyridinyl groups contribute to the overall binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-chlorophenyl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide: Similar structure but with a thiadiazole moiety instead of a pyridinyl group.
4-[(4-chlorophenyl)sulfanyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-pyridinylmethyl)butanamide: Contains a benzothiazole moiety.
Uniqueness
4-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)butanamide is unique due to the combination of its chlorophenyl, sulfanyl, and pyridinyl groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-5-7-14(8-6-12)20-10-2-4-15(19)18-13-3-1-9-17-11-13/h1,3,5-9,11H,2,4,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICLLULQFLOUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)
![N-[5-(aminocarbonyl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5127876.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)


![1-(2-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127900.png)
amine](/img/structure/B5127911.png)
![3-phenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5127916.png)
![N-[5-(4-methylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5127920.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5127922.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5127923.png)
![4-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHYL)MORPHOLINE](/img/structure/B5127927.png)


